
Oxydiethane-2,1-diyl bis(diethylcarbamodithioate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxydiethane-2,1-diyl bis(diethylcarbamodithioate) is a chemical compound known for its unique structure and properties It is often used in various scientific research applications due to its ability to interact with different molecular targets and pathways
Vorbereitungsmethoden
The synthesis of oxydiethane-2,1-diyl bis(diethylcarbamodithioate) typically involves a single-step condensation reaction. One common method involves coupling benzil and substituted aldehyde using ethanolic ammonium acetate . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Oxydiethane-2,1-diyl bis(diethylcarbamodithioate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethanolic ammonium acetate and other specific catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form different chemosensors when reacted with specific metal ions .
Wissenschaftliche Forschungsanwendungen
Oxydiethane-2,1-diyl bis(diethylcarbamodithioate) has a wide range of scientific research applications. In chemistry, it is used as a chemosensor for the selective detection of metal ions such as copper and mercury . In biology, it can be used to study the interactions between metal ions and biological molecules. In medicine, it has potential applications in the development of diagnostic tools and therapeutic agents. In industry, it is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of oxydiethane-2,1-diyl bis(diethylcarbamodithioate) involves its ability to bind to specific molecular targets and pathways. For example, it can form complexes with metal ions, which can then be detected using various analytical techniques . The binding modes and interactions of this compound with metal ions have been studied using techniques such as NMR titrations, HR-MS spectra, and DFT calculations .
Vergleich Mit ähnlichen Verbindungen
Oxydiethane-2,1-diyl bis(diethylcarbamodithioate) can be compared with other similar compounds, such as diethylene glycol dimethacrylate and other bis(diethylcarbamodithioate) derivatives . These compounds share similar structural features but may differ in their specific applications and properties. For example, diethylene glycol dimethacrylate is commonly used in polymer chemistry, while oxydiethane-2,1-diyl bis(diethylcarbamodithioate) is more specialized for use as a chemosensor .
Conclusion
Oxydiethane-2,1-diyl bis(diethylcarbamodithioate) is a versatile compound with a wide range of applications in scientific research. Its unique structure and properties make it valuable in fields such as chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers develop new applications and optimize existing ones.
Eigenschaften
CAS-Nummer |
5347-21-7 |
|---|---|
Molekularformel |
C14H28N2OS4 |
Molekulargewicht |
368.7 g/mol |
IUPAC-Name |
2-[2-(diethylcarbamothioylsulfanyl)ethoxy]ethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C14H28N2OS4/c1-5-15(6-2)13(18)20-11-9-17-10-12-21-14(19)16(7-3)8-4/h5-12H2,1-4H3 |
InChI-Schlüssel |
BIOMWKOSLJQECS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)SCCOCCSC(=S)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


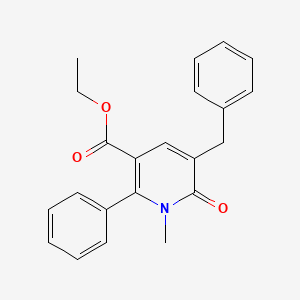

![[3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate](/img/structure/B14739090.png)
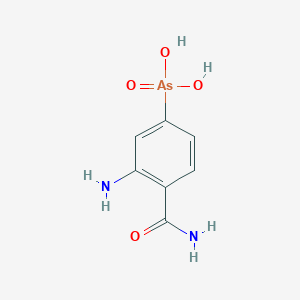
![Benzenamine, N-[(4-iodophenyl)methylene]-](/img/structure/B14739092.png)

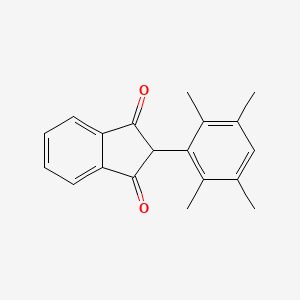
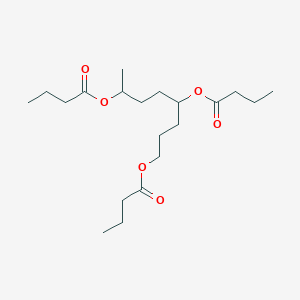
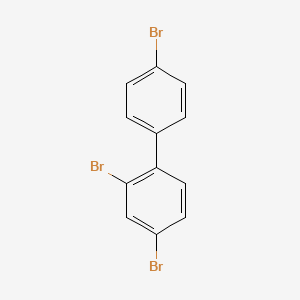
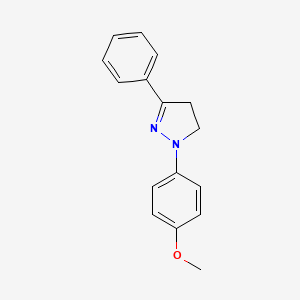
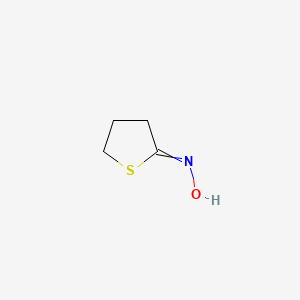

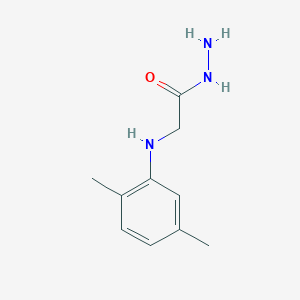
![1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine](/img/structure/B14739145.png)
